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Compound of Interest

Compound Name:
2',4'-Difluoro-6'-

methylacetophenone

CAS No.: 1807099-28-0

Cat. No.: B1411489

Get Quote

In the landscape of chemical research, while many reagents are well-documented, specific

isomers like 2',4'-Difluoro-6'-methylacetophenone remain sparsely characterized in public

literature. This guide is crafted for the discerning researcher and drug development

professional who requires a deep, functional understanding of this molecule. Where direct

experimental data is unavailable, we will apply established principles of physical organic

chemistry to predict its properties and reactivity. This document synthesizes information from its

close structural analogue, 2',4'-Difluoroacetophenone, and foundational chemical theories to

provide a robust and practical technical overview.

Core Molecular Profile and Physicochemical
Properties
2',4'-Difluoro-6'-methylacetophenone is an aromatic ketone featuring a strategic

arrangement of electron-withdrawing fluorine atoms and an electron-donating methyl group.

This substitution pattern creates a unique electronic environment that influences its reactivity,

making it a potentially valuable, yet underutilized, building block in medicinal chemistry and

materials science.
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The presence of fluorine can enhance metabolic stability and binding affinity in drug

candidates, while the methyl group provides a point for steric differentiation and can influence

electronic properties.[1]

Predicted Properties of 2',4'-Difluoro-6'-
methylacetophenone
Given the lack of specific experimental data, the following properties are predicted based on its

structure and comparison to analogues.

Property
Predicted Value /
Description

Rationale

IUPAC Name
1-(2,4-Difluoro-6-

methylphenyl)ethan-1-one
Standard nomenclature rules.

Molecular Formula C₉H₈F₂O Derived from structure.

Molecular Weight 170.16 g/mol
Calculated from atomic

weights.

Appearance Colorless to light yellow liquid
Typical for acetophenone

derivatives.[2]

Boiling Point > 80-81 °C / 25 mmHg

Expected to be slightly higher

than its non-methylated

analogue due to increased

molecular weight.

Reference Properties of 2',4'-Difluoroacetophenone
(CAS: 364-83-0)
For a baseline comparison, the experimentally determined properties of the well-documented

parent compound, 2',4'-Difluoroacetophenone, are provided below.[2][3][4]
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Property Value Source(s)

CAS Number 364-83-0 [3][4]

Molecular Weight 156.13 g/mol [3]

Appearance Colorless to light yellow liquid [2]

Boiling Point 80-81 °C / 25 mmHg (lit.) [3][5]

Density 1.234 g/mL at 25 °C (lit.) [3][5]

Refractive Index n20/D 1.488 (lit.) [3][5]

Flash Point 66 °C (150.8 °F) - closed cup [3]

Synthesis Pathway: Friedel-Crafts Acylation
The most direct and logical route to synthesize 2',4'-Difluoro-6'-methylacetophenone is via

the Friedel-Crafts acylation of 3,5-difluorotoluene.[6][7] This classic electrophilic aromatic

substitution reaction utilizes a strong Lewis acid, typically aluminum chloride (AlCl₃), to

generate a potent acylium ion electrophile from an acylating agent like acetyl chloride or acetic

anhydride.

The workflow below outlines the key steps for this synthesis.
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Preparation (Inert Atmosphere)

Reagent Solution

Reaction

Workup & Purification

Suspend AlCl₃ (1.2 eq)
in anhydrous DCM

Cool suspension to 0-5 °C
(Ice Bath)

Add reagent solution dropwise
to AlCl₃ suspension
(maintain 0-5 °C)

Dissolve 3,5-Difluorotoluene (1.0 eq)
and Acetyl Chloride (1.1 eq)

in anhydrous DCM

Allow to warm to RT
and stir for 2-4 hours

Monitor by TLC

Quench reaction by pouring
onto ice/conc. HCl

Separate organic layer

Wash with H₂O, NaHCO₃ (aq),
and brine

Dry over Na₂SO₄, filter,
and concentrate

Purify by vacuum distillation
or column chromatography

Click to download full resolution via product page

Caption: Synthesis workflow for 2',4'-Difluoro-6'-methylacetophenone.
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Detailed Experimental Protocol: Friedel-Crafts Acylation
Preparation: Under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃,

1.2 equivalents) in anhydrous dichloromethane (DCM) in a flask equipped with a dropping

funnel and a magnetic stirrer.

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

Reagent Addition: In the dropping funnel, add a solution of 3,5-difluorotoluene (1.0 eq.) and

acetyl chloride (1.1 eq.) in anhydrous DCM.[8]

Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30-60

minutes, ensuring the internal temperature remains below 10 °C. After the addition is

complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4

hours.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of

crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the

aluminum complexes.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM

(2x). Combine the organic layers.

Washing: Wash the combined organic layers sequentially with water, a saturated solution of

sodium bicarbonate (NaHCO₃), and finally with saturated brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

remove the solvent under reduced pressure. The resulting crude product can be purified by

vacuum distillation or silica gel column chromatography to yield pure 2',4'-Difluoro-6'-
methylacetophenone.

Predicted Spectroscopic Signature
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The interpretation of NMR spectra is crucial for structure verification. The following are

predictions for the key spectroscopic features of 2',4'-Difluoro-6'-methylacetophenone,

based on established substituent effects on chemical shifts.[9][10][11]

¹H NMR:

Aromatic Protons: Two signals are expected in the aromatic region (~6.8-7.5 ppm). The

proton at the 3'-position would likely appear as a triplet due to coupling with the two

adjacent fluorine atoms (⁴JHF). The proton at the 5'-position would appear as a doublet of

doublets, coupling to the adjacent fluorine (³JHF) and the meta-proton (⁴JHH).

Acetyl Methyl Protons (-COCH₃): A sharp singlet is expected around 2.6 ppm.

Aryl Methyl Protons (-CH₃): A sharp singlet is expected around 2.3-2.4 ppm.

¹³C NMR:

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected in the range of 195-200

ppm.

Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to

fluorine (C2' and C4') will show large C-F coupling constants and appear significantly

downfield. The methyl- and acetyl-substituted carbons (C6' and C1') will also be downfield.

The remaining C-H carbons (C3' and C5') will be further upfield.

Methyl Carbons: The acetyl methyl carbon (~26-30 ppm) and the aryl methyl carbon (~20-

22 ppm) will appear as distinct signals in the aliphatic region.

IR Spectroscopy:

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected

around 1680-1700 cm⁻¹.

C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.
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Reactivity Analysis
The chemical behavior of 2',4'-Difluoro-6'-methylacetophenone is governed by the interplay

of its functional groups.

Aromatic Ring Reactivity: Electrophilic Aromatic
Substitution (EAS)
The directing effects of the substituents on the aromatic ring are complex and crucial for

planning subsequent synthetic steps.

Acetyl Group (-COCH₃): Strongly deactivating and a meta-director.

Fluorine Atoms (-F): Deactivating due to induction but ortho, para-directing due to

resonance.

Methyl Group (-CH₃): Activating and ortho, para-directing.

The combined influence of these groups leads to a specific reactivity map for electrophilic

attack.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Conclusion on EAS Reactivity: The most probable position for an incoming electrophile is C3'.

This position benefits from the ortho-directing effect of the activating methyl group and the

para-directing effect of the C2'-fluorine, while only being meta to the deactivating acetyl group.

Ketone Moiety Reactivity: A Gateway to Bioactive
Scaffolds
The acetyl group serves as a versatile synthetic handle. One of its most powerful applications

is in the Claisen-Schmidt condensation to form chalcones, which are precursors to a wide

range of flavonoids and are known for their diverse pharmacological activities.[2][5]
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2',4'-Difluoro-6'-methylacetophenone
+ Substituted Benzaldehyde

Dissolve reactants
in Ethanol

Add catalytic base
(e.g., NaOH or KOH solution)

dropwise at RT

Stir at room temperature
(Monitor by TLC)

Pour into ice water
to precipitate product

Collect crude chalcone
by vacuum filtration

Recrystallize from a suitable
solvent (e.g., Ethanol)

Purified Chalcone Derivative

Click to download full resolution via product page

Caption: Workflow for the synthesis of chalcones.
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This reaction demonstrates the utility of 2',4'-Difluoro-6'-methylacetophenone as a key

intermediate. The resulting α,β-unsaturated ketone system in the chalcone product is a Michael

acceptor and can participate in a variety of further transformations, making it a cornerstone for

library synthesis in drug discovery programs.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2',4'-Difluoro-6'-methylacetophenone is not

readily available, the safety profile can be reliably inferred from its close analogue, 2',4'-

Difluoroacetophenone (CAS 364-83-0).[3]

Hazard Classifications:

Skin Irritation (Category 2)

Eye Irritation (Category 2)

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

Signal Word: Warning

Hazard Statements (H-codes):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures (P-codes):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store at cool

temperatures (0-8 °C recommended) to maintain long-term stability.[2]

Conclusion
2',4'-Difluoro-6'-methylacetophenone represents a molecule of significant synthetic potential.

Although direct experimental data is limited, a thorough analysis based on established

chemical principles allows for a confident prediction of its properties and reactivity. Its synthesis

is accessible through standard Friedel-Crafts methodology, and its unique electronic and steric

profile makes it an attractive intermediate for creating novel molecular architectures. This guide

provides the foundational knowledge for researchers and scientists to confidently incorporate

this versatile building block into their synthetic programs, particularly in the pursuit of new

therapeutic agents and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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